molecular formula C16H21NO6 B8266040 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid

4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid

Cat. No.: B8266040
M. Wt: 323.34 g/mol
InChI Key: NHIHVKYCORPWEL-LBPRGKRZSA-N
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Description

4-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid is a synthetic organic compound featuring a chiral center at the second carbon of the propyl side chain (2S configuration). Its structure includes:

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
  • A methoxy ester at the third carbon of the propyl chain.
  • A benzoic acid moiety at the para position of the aromatic ring.

This compound is primarily used in pharmaceutical and peptide synthesis due to the Boc group’s role in stabilizing amines during reactions . Its molecular weight and stereochemistry make it a critical intermediate in chiral drug development.

Properties

IUPAC Name

4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(20)22-4)9-10-5-7-11(8-6-10)13(18)19/h5-8,12H,9H2,1-4H3,(H,17,21)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIHVKYCORPWEL-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a chiral center at the C2 position (S-configuration), a Boc-protected amine, a methoxy ester at C3, and a 4-carboxybenzyl group (Fig. 1). The Boc group enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation. The methoxy ester acts as a temporary carboxylate protector, while the benzoic acid moiety enables further functionalization via amidation or metal-catalyzed cross-coupling.

Key Applications

As an intermediate in peptidomimetics, this compound facilitates drug discovery targeting proteases and G-protein-coupled receptors. Its benzoic acid group also serves as a handle for bioconjugation in antibody-drug conjugates (ADCs).

Synthetic Strategies

Boc Protection of L-Phenylalanine Derivatives

The synthesis typically begins with L-phenylalanine methyl ester. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (Eq. 1):

L-Phe-OMe+Boc2OEt3N, THFBoc-Phe-OMe+CO2[5][7]\text{L-Phe-OMe} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{Boc-Phe-OMe} + \text{CO}_2 \uparrow \quad

Yields exceed 90% when reactions are conducted at 0°C to minimize racemization.

Introduction of the 4-Carboxybenzyl Group

The benzyl side chain is functionalized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, Boc-Phe-OMe reacts with 4-bromobenzoic acid methyl ester under palladium catalysis (Eq. 2):

Boc-Phe-OMe+4-BrC6H4COOMePd(PPh3)4,Na2CO3Boc-Phe(4-COOMe)-OMe[2][6]\text{Boc-Phe-OMe} + \text{4-BrC}6\text{H}4\text{COOMe} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Boc-Phe(4-COOMe)-OMe} \quad

Optimal conditions use 5 mol% Pd(PPh₃)₄ in toluene/water (3:1) at 80°C, yielding 75–85% product.

Ester Hydrolysis

The methyl ester at the benzoic acid position is selectively hydrolyzed using lithium hydroxide in THF/water (Eq. 3):

Boc-Phe(4-COOMe)-OMeLiOH, THF/H2OBoc-Phe(4-COOH)-OMe[3][6]\text{Boc-Phe(4-COOMe)-OMe} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Boc-Phe(4-COOH)-OMe} \quad

Reaction completion requires 12–24 hours at room temperature, with yields of 80–90%.

Palladium-Mediated Carbonylation

An alternative route involves carbonylation of Boc-Tyr-OMe derivatives. Wang et al. demonstrated that treating Boc-Tyr-OMe triflate with CO in the presence of Pd(OAc)₂ and bis(diphenylphosphino)ferrocene (DPPF) introduces the carboxylate group (Eq. 4):

Boc-Tyr-OMeCO, Pd(OAc)2,DPPFBoc-Phe(4-COOH)-OMe[6]\text{Boc-Tyr-OMe} \xrightarrow{\text{CO, Pd(OAc)}_2, \text{DPPF}} \text{Boc-Phe(4-COOH)-OMe} \quad

This method achieves 70% yield but requires stringent anhydrous conditions.

Optimization and Scale-Up Challenges

Racemization Control

The chiral integrity of the C2 center is vulnerable during Boc deprotection. Studies show that using Hünig’s base (DIPEA) instead of triethylamine reduces racemization to <2%.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification. Mixed solvent systems (e.g., THF/DCM 1:1) balance reactivity and workup feasibility.

Catalytic Efficiency

Pd-based catalysts suffer from leaching at >100°C. Immobilized catalysts (e.g., Pd on activated carbon) enhance recyclability, maintaining 95% activity over five cycles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, Boc), 3.18 (dd, J = 14.0 Hz, 1H, CH₂), 3.72 (s, 3H, OMe), 7.25–7.95 (m, 4H, Ar-H).

  • HRMS : m/z 323.34 [M+H]⁺ (calc. 323.34).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity when using gradient elution (30→70% MeCN over 20 min).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Stepwise Coupling8598High120
Catalytic Carbonylation7095Moderate200
Solid-Phase Synthesis6090Low300

Data compiled from Refs.

Industrial Applications and Patents

Patent WO2017191650A1 discloses a scaled-up process using Boc-protected intermediates, emphasizing reduced diketopiperazine formation via pH-controlled coupling. Similarly, EP0334236NWA2 highlights the use of mixed solvents to enhance anhydride reactivity with L-phenylalanine methyl ester .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound has shown promise in the development of novel anticancer agents. Its structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition rates .
    • Research indicates that derivatives of this compound can be modified to enhance their pharmacological properties, making them suitable candidates for further development in cancer therapy .
  • Biological Activity
    • The incorporation of a methaneseleninic acid moiety in the structure has been linked to enhanced biological activity, particularly in terms of antioxidant properties and potential anti-inflammatory effects. This makes it an interesting target for studies focusing on oxidative stress-related diseases .
  • Pharmacological Studies
    • Ongoing studies are investigating the mechanism of action of this compound and its derivatives in inhibiting specific cancer pathways. Preliminary results suggest that these compounds may interfere with cellular signaling involved in tumor growth and metastasis .

Case Studies

StudyObjectiveFindings
Güzel-Akdemir et al. (2021) Evaluate anticancer activityCompound derivatives exhibited significant inhibition against leukemia (84.19%) and CNS cancer cell lines (72.11%)
Shkyair Lihumis et al. Investigate biological activityIdentified potential antioxidant properties linked to methaneseleninic acid structure
National Cancer Institute Screening Assess cytotoxicitySeveral derivatives showed promising results against a variety of cancer cell lines, warranting further investigation

Mechanism of Action

The mechanism of action of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Natural Benzoic Acid Derivatives (Plant-Based Analogs)

Studies on Delphinium brunonianum (囊距翠雀花) isolated benzoic acid derivatives, such as 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester (Compound 1 in ). Key differences include:

  • Substituent diversity: Natural analogs often feature hydroxy or dimethoxy groups (e.g., 3,4-dimethoxybenzoyl in Compound 1) instead of the Boc-protected amino group.
  • Biological activity : Plant-derived compounds exhibit antioxidant or antimicrobial properties, whereas the synthetic target is tailored for controlled reactivity in drug synthesis .

Table 1 : Natural vs. Synthetic Benzoic Acid Derivatives

Compound Substituents Molecular Weight Source/Application
Target Compound Boc-amino, methoxy ester, benzoic acid ~353.3 g/mol* Synthetic intermediates
4-[(3,4-dimethoxybenzoyl)amino]-... 3,4-dimethoxybenzoyl, hydroxy Not reported Natural product (plant)

*Calculated based on structural formula.

Biological Activity

4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid, also known by its DrugBank ID DB08783, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular biology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid is C16H23NO6C_{16}H_{23}NO_6 with a molecular weight of approximately 404.3 g/mol. The compound features a phenyl ring with a methaneseleninic acid moiety, which is thought to contribute to its biological activity.

The precise mechanism of action for this compound is still under investigation; however, initial studies suggest that it may exert its effects through the inhibition of specific mitotic proteins involved in cell division. This inhibition could lead to the induction of multipolar mitotic spindles in cancer cells, ultimately promoting cell death.

Anticancer Properties

Several studies have explored the anticancer potential of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid:

  • Inhibition of HSET (KIFC1) : Research indicates that this compound may inhibit HSET, a kinesin involved in centrosome clustering in cancer cells. In vitro assays demonstrated that treatment with this compound resulted in increased multipolarity in centrosome-amplified cancer cell lines, suggesting a potential for inducing cell death through aberrant mitosis .
  • Cell Line Studies : In experiments involving DLD1 human colon cancer cells, the compound exhibited significant effects at concentrations as low as 15 μM, leading to observable increases in multipolar mitoses .

Other Biological Activities

Beyond its anticancer properties, preliminary investigations into the compound's antioxidant and antimicrobial activities have been conducted:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of multipolar mitotic spindles
AntioxidantPotential reduction in oxidative stressN/A
AntimicrobialLimited data; similar compounds show activity

Case Studies

  • DLD1 Cell Line Study : A study demonstrated that treatment with 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid led to a significant increase in multipolar mitoses in centrosome-amplified DLD1 cells compared to control groups. This suggests that the compound could be further developed as a therapeutic agent targeting mitotic processes in cancer cells .
  • In Vivo Stability : The compound's stability was assessed in BALB/c mouse plasma, showing an estimated half-life of 215 minutes. This finding indicates potential for systemic administration and therapeutic use .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight353.37 g/molHR-MS
logP (Octanol-Water)~2.3Computational
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mLExperimental

Q. Table 2. Common Analytical Conditions

TechniqueConditionsApplication
Chiral HPLCColumn: Chiralpak AD-H; Mobile Phase: Hexane/IPA (80:20)Enantiopurity
Stability-Indicating HPLCC18 Column; Gradient: 10–90% MeCN in H₂O (0.1% TFA)Degradation Analysis

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